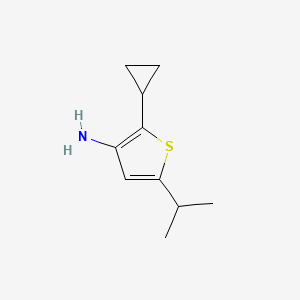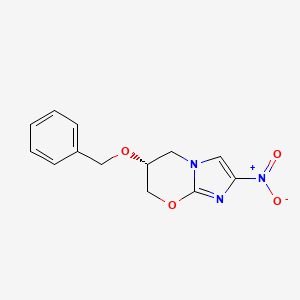
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is a chiral amino acid derivative that contains an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry. The reaction conditions often include controlled temperatures, pH levels, and the use of specific solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the imidazole ring or the amino acid backbone.
Substitution: Substitution reactions can occur at the imidazole ring or the amino group, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions can include a wide range of imidazole derivatives, each with unique properties and potential applications. These derivatives can be further modified to create compounds with specific biological or chemical activities.
Applications De Recherche Scientifique
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and as a precursor for the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the activity of enzymes or receptors. The amino acid backbone can also interact with other biomolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Histidine: Another amino acid with an imidazole ring, but with different stereochemistry.
Imidazole: A simpler compound with an imidazole ring, lacking the amino acid backbone.
(2S,3R)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid: A stereoisomer with different spatial arrangement of atoms.
Uniqueness
(2S,3S)-2-Amino-3-(1H-imidazol-4-yl)butanoic acid is unique due to its specific stereochemistry, which can influence its interactions with biological molecules and its reactivity in chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H11N3O2 |
|---|---|
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
(2S,3S)-2-amino-3-(1H-imidazol-5-yl)butanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-4(6(8)7(11)12)5-2-9-3-10-5/h2-4,6H,8H2,1H3,(H,9,10)(H,11,12)/t4-,6+/m1/s1 |
Clé InChI |
BBRKPOSUKSXFJU-XINAWCOVSA-N |
SMILES isomérique |
C[C@H](C1=CN=CN1)[C@@H](C(=O)O)N |
SMILES canonique |
CC(C1=CN=CN1)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)

![(R)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B12948983.png)
![Potassium trifluoro[(oxan-4-ylidene)methyl]boranuide](/img/structure/B12948989.png)



![1-Oxa-6-azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) 2-methyl ester](/img/structure/B12949025.png)
